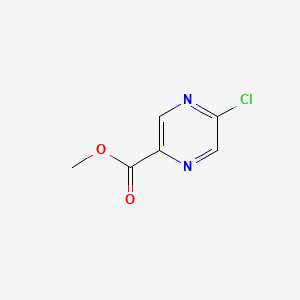

Methyl 2-chloropyrimidine-5-carboxylate

Katalognummer B1362665

Molekulargewicht: 172.57 g/mol

InChI-Schlüssel: CVVMLRFXZPKILB-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US07381719B2

Procedure details

Suspend ammonium chloride (0.465 g, 8.69 mmol) in toluene (14 mL). Cool to 0° C. and slowly add 2.0 M Al(CH3)3 in toluene (4.3 mL, 8.69 mmol). After the gas stops evolving, add 5-chloropyrazine-2-carboxylic acid methyl ester (0.500 g, 2.89 mmol). Heat at 50° C. overnight. Cool the reaction mixture to room temperature, then slowly pour into a slurry of silica gel (10 g) in CHCl3 (50 mL). Stir for 10 minutes before filtering. Wash the silica plug with methanol (2×100 mL) before concentrating. Take the resulting solid up in dichloromethane and wash with water (30 mL) and brine (40 mL). Dry the organic layer over Na2SO4, filter and concentrate. Purify by flash chromatographly, eluting with 50% ethyl acetate in hexanes to give the title compound (0.155 g, 34.0%): TOF MS EI+ 157.0 (M+), HRMS calcd for C5H4N3OCl 157.0043 (M+H)+, found 157.0047, time 4.19 min HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 5-95% over 19 min], tR=7.1 min, 100% purity.

Quantity

0.5 g

Type

reactant

Reaction Step Three

Name

Yield

34%

Identifiers

|

REACTION_CXSMILES

|

[Cl-].[NH4+:2].[Al](C)(C)C.C[O:8][C:9]([C:11]1[CH:16]=[N:15][C:14]([Cl:17])=[CH:13][N:12]=1)=O>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl>[Cl:17][C:14]1[N:15]=[CH:16][C:11]([C:9]([NH2:2])=[O:8])=[N:12][CH:13]=1 |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0.465 g

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Al](C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)C1=NC=C(N=C1)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

14 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Five

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

4.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir for 10 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heat at 50° C. overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Cool the reaction mixture to room temperature

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

before filtering

|

WASH

|

Type

|

WASH

|

|

Details

|

Wash the silica plug with methanol (2×100 mL)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

before concentrating

|

WASH

|

Type

|

WASH

|

|

Details

|

wash with water (30 mL) and brine (40 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry the organic layer over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purify by flash chromatographly

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with 50% ethyl acetate in hexanes

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1N=CC(=NC1)C(=O)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.155 g | |

| YIELD: PERCENTYIELD | 34% | |

| YIELD: CALCULATEDPERCENTYIELD | 34% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |